6-methyl-14-[2-(propan-2-ylamino)pyrimidin-5-yl]-2,8,11-triazatricyclo[7.5.0.02,7]tetradeca-1(9),3,5,7-tetraen-12-one
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Overview
Description
5-[2-(isopropylamino)pyrimidin-5-yl]-10-methyl-1,2,4,5-tetrahydro-3H-pyrido[1’,2’:1,2]imidazo[4,5-c]azepin-3-one is a complex heterocyclic compound that features a unique fusion of pyrimidine, pyridoimidazole, and azepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(isopropylamino)pyrimidin-5-yl]-10-methyl-1,2,4,5-tetrahydro-3H-pyrido[1’,2’:1,2]imidazo[4,5-c]azepin-3-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with ortho-diamines in polyphosphoric acid . This reaction forms new derivatives of heterocyclic systems, including imidazo- and benzoimidazo-pyrido-pyrimidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-[2-(isopropylamino)pyrimidin-5-yl]-10-methyl-1,2,4,5-tetrahydro-3H-pyrido[1’,2’:1,2]imidazo[4,5-c]azepin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-[2-(isopropylamino)pyrimidin-5-yl]-10-methyl-1,2,4,5-tetrahydro-3H-pyrido[1’,2’:1,2]imidazo[4,5-c]azepin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Mechanism of Action
The mechanism of action for 5-[2-(isopropylamino)pyrimidin-5-yl]-10-methyl-1,2,4,5-tetrahydro-3H-pyrido[1’,2’:1,2]imidazo[4,5-c]azepin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their biological activity and therapeutic potential.
Pyrido[2,3-d]pyrimidines: Studied for their anticancer properties.
Azepines: Investigated for their role in various pharmacological applications.
Uniqueness
5-[2-(isopropylamino)pyrimidin-5-yl]-10-methyl-1,2,4,5-tetrahydro-3H-pyrido[1’,2’:1,2]imidazo[4,5-c]azepin-3-one stands out due to its fused ring system, which imparts unique chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
1269055-86-8 |
---|---|
Molecular Formula |
C19H22N6O |
Molecular Weight |
350.4 |
IUPAC Name |
6-methyl-14-[2-(propan-2-ylamino)pyrimidin-5-yl]-2,8,11-triazatricyclo[7.5.0.02,7]tetradeca-1(9),3,5,7-tetraen-12-one |
InChI |
InChI=1S/C19H22N6O/c1-11(2)23-19-21-8-13(9-22-19)14-7-16(26)20-10-15-17(14)25-6-4-5-12(3)18(25)24-15/h4-6,8-9,11,14H,7,10H2,1-3H3,(H,20,26)(H,21,22,23) |
InChI Key |
CNPZZWDVMKVDRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC3=C2C(CC(=O)NC3)C4=CN=C(N=C4)NC(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C2C(CC(=O)NC3)C4=CN=C(N=C4)NC(C)C |
Origin of Product |
United States |
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